N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide
CAS No.:
Cat. No.: VC16101178
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-(diacetamidomethylideneamino)-5-phenylsulfanylphenyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C20H22N4O4S/c1-13(25)21-20(22-14(2)26)24-17-10-9-16(29-15-7-5-4-6-8-15)11-18(17)23-19(27)12-28-3/h4-11H,12H2,1-3H3,(H,23,27)(H2,21,22,24,25,26) |
| Standard InChI Key | PASWRUZZZQYFRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central phenyl ring substituted at the 2-position with a bis(acetylamino)methyleneamino group and at the 5-position with a phenylthio group. The 2-methoxyacetamide side chain is attached to the nitrogen atom of the aniline moiety. This arrangement creates a planar aromatic system with electron-withdrawing and electron-donating substituents, influencing its electronic properties and reactivity .
Key Functional Groups:
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Bis(acetylamino)methyleneamino group: A guanidine derivative where two acetyl groups are bonded to the central methyleneamino nitrogen, enhancing hydrogen-bonding capacity .
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Phenylthio group: A sulfur-containing substituent that contributes to lipophilicity and potential thiol-mediated interactions.
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2-Methoxyacetamide: A polar group that modulates solubility and participates in dipole-dipole interactions.
IUPAC Nomenclature
The systematic name, N-[2-(diacetamidomethylideneamino)-5-phenylsulfanylphenyl]-2-methoxyacetamide, reflects the substitution pattern on the phenyl ring and the side chain. Alternative names include N-{2-[(diacetamidomethylene)amino]-5-(phenylsulfanyl)phenyl}-2-methoxyacetamide , which emphasize the guanidine-like structure.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step sequence starting from 2-nitro-5-phenylthio-(2-methoxy)acetanilide :
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Reduction of Nitro Group:
Catalytic hydrogenation using a base iron/nickel catalyst (10% loading) in methanol at 25–35°C under 0.1–0.5 MPa hydrogen pressure for 12 hours reduces the nitro group to an amine .This step achieves a 94.2% yield with >99% purity after recrystallization .
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Acetylation:
The amine intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the bis(acetylamino)methyleneamino group. -
Purification:
Crude product is precipitated by adding purified water to the methanolic solution at 0–5°C, followed by filtration and drying .
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 10% Fe/Ni | Maximizes reduction efficiency |
| Hydrogen Pressure | 0.1–0.5 MPa | Balances reaction rate and safety |
| Temperature | 25–35°C | Prevents decomposition |
| Solvent | Methanol | Enhances nitro group solubility |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
NMR reveals signals for the methoxy group ( 3.3–3.5 ppm), acetamide protons ( 1.9–2.1 ppm), and aromatic protons ( 6.8–7.6 ppm). NMR confirms the carbonyl carbons of acetamide ( 168–170 ppm) . -
Mass Spectrometry:
High-resolution ESI-MS shows a molecular ion peak at 414.1362 ([M+H]), consistent with the molecular formula . -
UV-Vis Spectroscopy:
Absorption maxima at 265 nm () and 310 nm () indicate conjugation across the aromatic system.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, with decomposition onset at 220°C, suggesting moderate thermal stability.
Research Applications and Biological Activity
Material Science Applications
The compound’s rigid aromatic core and hydrogen-bonding capacity suggest utility in liquid crystal design or as a ligand in coordination polymers .
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